![molecular formula C20H14ClF3N2O B2899680 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline CAS No. 860650-32-4](/img/structure/B2899680.png)
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline
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Overview
Description
The compound “2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline” is an organic compound . .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a trifluoromethyl group, a chloro group, a pyridinyl group, a phenyl group, and an isoindoline group .Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine moiety, a part of the compound’s structure, is extensively used in the agrochemical industry. It serves as a key structural motif in active ingredients for crop protection . The compound’s derivatives are utilized in synthesizing herbicides and pesticides, contributing to the protection of crops from pests and diseases.
Pharmaceutical Applications
In the pharmaceutical sector, trifluoromethyl group-containing compounds, like our subject compound, play a crucial role. They are part of the synthesis of various FDA-approved drugs, including those used for treating acute migraines and other conditions . The trifluoromethyl group enhances the biological activity and physical properties of these medicinal compounds.
Material Science
The compound’s derivatives are valuable in material science, particularly in the synthesis of novel materials. They are used as intermediates in creating polymers, dyes, and colorants, which are essential in developing new materials with specific properties for industrial applications .
Environmental Science
In environmental science, the compound’s derivatives are used as intermediates in the synthesis of environmentally friendly herbicides . These herbicides are designed to minimize the impact on non-target species and reduce environmental pollution.
Chemical Synthesis
The compound is involved in the synthesis of N-isoindoline-1,3-diones, which are important intermediates in organic synthesis . These intermediates are used to construct complex molecules for various chemical applications, including the development of therapeutic agents and other organic compounds.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives serve as model substrates for regioexhaustive functionalization studies . This helps in understanding the behavior of similar compounds in analytical processes, leading to the development of more accurate and efficient analytical methods.
Mechanism of Action
Target of Action
A structurally similar compound targets theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Mode of Action
Compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
angiogenesis pathway . Inhibition of VEGFR2 can disrupt the signaling required for the formation of new blood vessels, thereby potentially limiting tumor growth .
Result of Action
If it acts similarly to related compounds, it may inhibit angiogenesis at the molecular level, leading to a potential decrease in tumor growth at the cellular level .
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O/c21-18-9-15(20(22,23)24)10-25-19(18)27-17-7-5-16(6-8-17)26-11-13-3-1-2-4-14(13)12-26/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUIWRSZIASUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline |
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